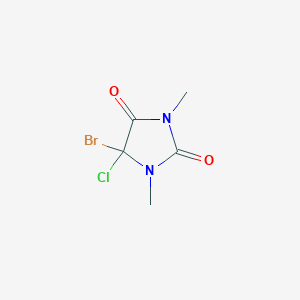
Ethyl 2,5-dimethylphenoxyisobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,5-dimethylphenoxyisobutyrate, also known as EDTA, is a chemical compound that has been widely used in scientific research for its unique properties. EDTA is a synthetic compound that is commonly used as a chelating agent, which means that it has the ability to bind to metal ions and remove them from solutions.
Mecanismo De Acción
The mechanism of action of Ethyl 2,5-dimethylphenoxyisobutyrate is based on its ability to bind to metal ions. Ethyl 2,5-dimethylphenoxyisobutyrate has a high affinity for metal ions, particularly calcium, magnesium, and iron. When Ethyl 2,5-dimethylphenoxyisobutyrate binds to metal ions, it forms a stable complex that is water-soluble and easily removed from solutions. This property of Ethyl 2,5-dimethylphenoxyisobutyrate makes it an effective chelating agent for removing metal ions from biological samples.
Efectos Bioquímicos Y Fisiológicos
Ethyl 2,5-dimethylphenoxyisobutyrate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Ethyl 2,5-dimethylphenoxyisobutyrate can inhibit the activity of enzymes that require metal ions for their function. Ethyl 2,5-dimethylphenoxyisobutyrate has also been shown to have antioxidant properties, which may be attributed to its ability to chelate metal ions and prevent the formation of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2,5-dimethylphenoxyisobutyrate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is readily available. Ethyl 2,5-dimethylphenoxyisobutyrate is also stable and has a long shelf-life, making it a convenient reagent for laboratory use. However, Ethyl 2,5-dimethylphenoxyisobutyrate has some limitations, including its potential to interfere with some analytical techniques, such as spectrophotometry. Ethyl 2,5-dimethylphenoxyisobutyrate can also have unwanted effects on biological systems, particularly when used in high concentrations.
Direcciones Futuras
There are several future directions for the use of Ethyl 2,5-dimethylphenoxyisobutyrate in scientific research. One area of interest is the development of new chelating agents that are more selective for specific metal ions. Another area of interest is the use of Ethyl 2,5-dimethylphenoxyisobutyrate in drug delivery systems. Ethyl 2,5-dimethylphenoxyisobutyrate has been shown to enhance the absorption of some drugs, and there is potential for its use in improving the efficacy of drug therapies. Additionally, there is interest in the use of Ethyl 2,5-dimethylphenoxyisobutyrate in environmental remediation, particularly for the removal of heavy metals from contaminated soil and water.
Conclusion:
Ethyl 2,5-dimethylphenoxyisobutyrate is a versatile compound that has been widely used in scientific research for its unique properties as a chelating agent. The synthesis method of Ethyl 2,5-dimethylphenoxyisobutyrate is well-established, and its scientific research applications are diverse. Ethyl 2,5-dimethylphenoxyisobutyrate has a high affinity for metal ions and can be used to remove metal ions from biological samples. Ethyl 2,5-dimethylphenoxyisobutyrate has several advantages for laboratory use, but also has limitations. There are several future directions for the use of Ethyl 2,5-dimethylphenoxyisobutyrate in scientific research, including the development of new chelating agents and the use of Ethyl 2,5-dimethylphenoxyisobutyrate in drug delivery systems and environmental remediation.
Métodos De Síntesis
Ethyl 2,5-dimethylphenoxyisobutyrate is synthesized by reacting 2,5-dimethylphenol with isobutyric anhydride in the presence of a catalyst. The resulting product is then esterified with ethanol to produce Ethyl 2,5-dimethylphenoxyisobutyrate. The synthesis method of Ethyl 2,5-dimethylphenoxyisobutyrate has been well-established and can be easily replicated in a laboratory setting.
Aplicaciones Científicas De Investigación
Ethyl 2,5-dimethylphenoxyisobutyrate has a wide range of scientific research applications, including in the fields of chemistry, biochemistry, and molecular biology. One of the most common uses of Ethyl 2,5-dimethylphenoxyisobutyrate is as a chelating agent to remove metal ions from solutions. Ethyl 2,5-dimethylphenoxyisobutyrate has been used to remove metal ions from biological samples, such as blood and urine, to prevent interference with analytical techniques. Ethyl 2,5-dimethylphenoxyisobutyrate has also been used to study the effects of metal ions on biological systems.
Propiedades
Número CAS |
102416-49-9 |
|---|---|
Nombre del producto |
Ethyl 2,5-dimethylphenoxyisobutyrate |
Fórmula molecular |
C14H20O3 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
ethyl 2-(2,5-dimethylphenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C14H20O3/c1-6-16-13(15)14(4,5)17-12-9-10(2)7-8-11(12)3/h7-9H,6H2,1-5H3 |
Clave InChI |
FJJUGKPAFOGWAV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)(C)OC1=C(C=CC(=C1)C)C |
SMILES canónico |
CCOC(=O)C(C)(C)OC1=C(C=CC(=C1)C)C |
Otros números CAS |
102416-49-9 |
Sinónimos |
EDMPIB ethyl 2,5-dimethylphenoxyisobutyrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















